molecular formula C13H10N2O3 B13365123 Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13365123
M. Wt: 242.23 g/mol
InChI Key: JKCITQDSMFGBFN-UHFFFAOYSA-N
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Description

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate quinoline derivative under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Biological Activity

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

1. Chemical Structure and Synthesis

This compound has the molecular formula C13_{13}H10_{10}N2_2O4_4 and a molar mass of approximately 242.23 g/mol. The compound features a cyano group at the 7-position and an ester functional group at the 3-position, which are critical for its biological activity.

Synthesis Methods

The synthesis typically involves:

  • Reactants : Ethyl cyanoacetate and 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Conditions : The reaction is conducted in the presence of bases like sodium ethoxide or potassium carbonate under heat to facilitate product formation.

2. Biological Activity

This compound exhibits a range of biological activities:

Antibacterial and Antifungal Properties

Research indicates that this compound has potential antibacterial and antifungal properties. It has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial activity.

The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death.

3. Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Ethyl 8-Methyl-4-Oxo-1,4-Dihydroquinoline-3-CarboxylateC14_{14}H12_{12}N2_2O3_30.94Methyl group at position 8
Methyl 4-Oxo-1,4-Dihydroquinoline-7-CarboxylateC13_{13}H11_{11}N2_2O3_30.87Methyl group instead of ethyl
Ethyl 8-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-CarboxylateC14_{14}H11_{11}FN2_2O3_30.85Fluorine substitution at position 8

The presence of the cyano group at the 7-position distinguishes this compound from others in its class, contributing to its specific biological activities and reactivity profile.

4. Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Study on Antiviral Activity

A study investigated derivatives of quinoline compounds for their anti-HIV properties. Although Ethyl 7-Cyano was not the primary focus, related compounds demonstrated significant antiviral activity with low cytotoxicity levels .

Antibacterial Efficacy

In vitro testing against various pathogens showed that derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin. For instance, certain derivatives achieved MIC values as low as 12.4 µM against Staphylococcus aureus .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16)

InChI Key

JKCITQDSMFGBFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N

Origin of Product

United States

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